molecular formula C17H16ClN5O4 B2965842 Methyl 2-[6-(4-chlorophenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate CAS No. 872839-09-3

Methyl 2-[6-(4-chlorophenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate

Cat. No. B2965842
CAS RN: 872839-09-3
M. Wt: 389.8
InChI Key: UCTCRYPWOBBVSQ-UHFFFAOYSA-N
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Description

The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The introduction of the acyl group at N13 results in an intramolecular strain that leads to a short contact between the imino N1 atom of the bicyclic system and the carbonyl C23 atom of the acyl group .


Chemical Reactions Analysis

Imidazole compounds can undergo a variety of chemical reactions. For instance, they can undergo protodeboronation, a reaction that involves the removal of a boron group . They can also undergo intramolecular cyclization to form fused imidazo-triazole derivatives .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature .

Scientific Research Applications

Antiviral Applications

Indole derivatives, which include the compound , have been reported to exhibit significant antiviral activities. For instance, certain derivatives have shown inhibitory activity against influenza A and other viruses . This suggests that “Methyl 2-[6-(4-chlorophenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate” could be explored for potential antiviral drugs, especially in the context of emerging viral infections.

Anti-Inflammatory Applications

The indole nucleus, which is present in the compound, is known to bind with high affinity to multiple receptors, which is beneficial in developing new derivatives with anti-inflammatory properties . This compound could be synthesized and tested for its efficacy in reducing inflammation in various disease models.

Anticancer Applications

Indole derivatives have been found to possess anticancer activities. They have been tested for in vitro antiproliferative effects against various cancer cell lines, suggesting that our compound of interest could be a candidate for further research in cancer therapy .

Antimicrobial Applications

Compounds with an indole scaffold have shown a broad spectrum of antimicrobial activities. This includes potential applications in treating bacterial infections, where the compound could be used to synthesize new drugs with improved efficacy and lesser side effects .

Antidiabetic Applications

The biological activities of indole derivatives extend to antidiabetic effects. Research could explore how “Methyl 2-[6-(4-chlorophenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate” affects glucose metabolism and insulin sensitivity, which are critical factors in diabetes management .

Neuroprotective Applications

Indole compounds have been associated with neuroprotective effects. Given the structural complexity of the compound , it could be investigated for its potential to protect neuronal cells against damage or degeneration, which is particularly relevant for neurodegenerative diseases .

Future Directions

The future directions in the research of imidazole compounds could involve the development of new drugs. Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains an imidazole ring .

properties

IUPAC Name

methyl 2-[6-(4-chlorophenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O4/c1-20-14-13(15(25)23(17(20)26)9-12(24)27-2)22-8-7-21(16(22)19-14)11-5-3-10(18)4-6-11/h3-6H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCTCRYPWOBBVSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC(=O)OC)N3CCN(C3=N2)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[6-(4-chlorophenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate

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